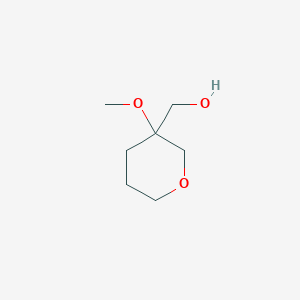

(3-Methoxyoxan-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Methoxyoxan-3-yl)methanol” is a chemical compound with the CAS Number: 2137472-50-3 . It has a molecular weight of 146.19 and is typically in liquid form .

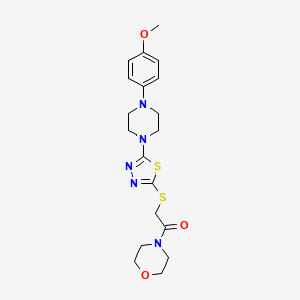

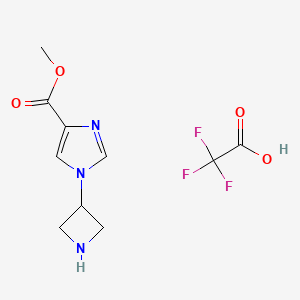

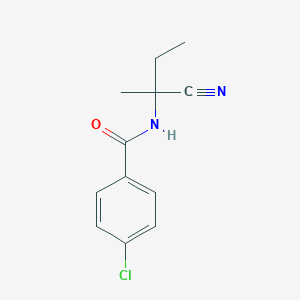

Molecular Structure Analysis

The IUPAC name for this compound is (3-methoxytetrahydro-2H-pyran-3-yl)methanol . The Inchi Code for this compound is 1S/C7H14O3/c1-9-7(5-8)3-2-4-10-6-7/h8H,2-6H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of α-Hydroxy Esters

(3-Methoxyoxan-3-yl)methanol has been evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process utilizes bidentate chelation-controlled alkylation of glycolate enolate to achieve the synthesis, offering a method for producing enantiomerically enriched compounds (Junyang Jung, H. Ho, Hee-doo Kim, 2000).

Surface Site Probing via Methanol Adsorption and Desorption

Methanol serves as a "smart" molecule for probing the surface sites of metal oxide catalysts, such as ceria nanocrystals. Through adsorption and desorption processes, methanol helps in understanding the nature of surface sites on various ceria nanoshapes, which is crucial for catalyst design and optimization in various chemical reactions (Zili Wu, M. Li, D. Mullins, S. Overbury, 2012).

Methanol Decomposition and Oxidation

The decomposition and oxidation of methanol on metal surfaces, such as copper and silver, have been extensively studied to understand the mechanisms involved in methanol to formaldehyde conversion. These studies provide insights into the adsorption behavior, intermediate species formation, and the kinetics of these surface reactions, which are fundamental in industrial processes like the production of formaldehyde (I. Wachs, R. Madix, 1978).

Photochemical Production of Methanol

Research on the photochemical production of methanol from peroxy radical self and cross reactions reveals the significant role of non-methane volatile organic compounds (NMVOCs) in producing both peroxy radicals and methanol. This highlights the complexity of methanol's global budget and its interactions within the atmosphere, underscoring the importance of methanol as a component in atmospheric chemistry (M. A. Khan, M. Cooke, S. Utembe, et al., 2014).

Methanol-to-Olefin Process

Studies on the methanol-to-olefin (MTO) process on acidic zeolites have shown that methoxy groups on the surface play a crucial role in initiating the reaction. This research provides evidence for the methylation of aromatics and alkanes by surface methoxy groups, which is vital for understanding the early steps of the MTO process and the formation of the reactive hydrocarbon pool (Wei Wang, A. Buchholz, M. Seiler, M. Hunger, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

(3-methoxyoxan-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-9-7(5-8)3-2-4-10-6-7/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQJUPOHWXQZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCOC1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)

![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)

![5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2536268.png)

![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)

![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2536276.png)

![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)